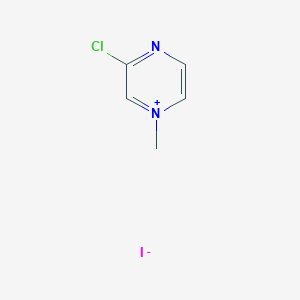
3-Chloro-1-methylpyrazin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1-methylpyrazin-1-ium iodide: is a chemical compound with the molecular formula C5H6ClIN2. It is a quaternary ammonium salt derived from pyrazine, characterized by the presence of a chlorine atom at the third position and a methyl group at the first position of the pyrazine ring, with an iodide counterion.
准备方法
Synthetic Routes and Reaction Conditions:
Methylation of Pyrazine: The synthesis typically begins with the methylation of pyrazine to form 1-methylpyrazine.
Chlorination: The next step involves the chlorination of 1-methylpyrazine to introduce a chlorine atom at the third position, resulting in 3-chloro-1-methylpyrazine.
Quaternization: Finally, the quaternization of 3-chloro-1-methylpyrazine with an iodide source, such as methyl iodide, yields 3-Chloro-1-methylpyrazin-1-ium iodide.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Chloro-1-methylpyrazin-1-ium iodide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to facilitate these processes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-hydroxy-1-methylpyrazin-1-ium iodide or 3-amino-1-methylpyrazin-1-ium iodide can be formed.
Oxidation Products: Oxidation may yield compounds like 3-chloro-1-methylpyrazine N-oxide.
Reduction Products: Reduction can lead to the formation of 3-chloro-1-methylpyrazine.
科学研究应用
Chemistry:
Catalysis: It is used as a catalyst in various organic reactions due to its unique electronic properties.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Pharmaceuticals: It is investigated for its role in drug development, particularly in designing compounds with enhanced bioavailability.
Industry:
Material Science: It is used in the development of new materials with specific electronic properties.
Agriculture: It has applications in the formulation of agrochemicals.
作用机制
Molecular Targets and Pathways: The mechanism of action of 3-Chloro-1-methylpyrazin-1-ium iodide involves its interaction with cellular components, leading to the disruption of normal cellular functions. In antimicrobial applications, it targets microbial cell membranes, causing increased permeability and cell lysis. In catalysis, it acts by stabilizing transition states and intermediates, thereby lowering the activation energy of reactions.
相似化合物的比较
1-Methylpyrazin-1-ium iodide: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloropyrazin-1-ium iodide: Lacks the methyl group, affecting its electronic properties and reactivity.
1-Methyl-3-bromopyrazin-1-ium iodide: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
Uniqueness: 3-Chloro-1-methylpyrazin-1-ium iodide is unique due to the presence of both a chlorine atom and a methyl group on the pyrazine ring, which imparts distinct electronic and steric properties, making it valuable in specific chemical reactions and applications.
属性
IUPAC Name |
3-chloro-1-methylpyrazin-1-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN2.HI/c1-8-3-2-7-5(6)4-8;/h2-4H,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTRLFHYQLTSDP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC(=NC=C1)Cl.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














